molecular formula C9H10ClNO2 B6305065 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine CAS No. 80882-42-4

2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine

Cat. No.: B6305065
CAS No.: 80882-42-4
M. Wt: 199.63 g/mol
InChI Key: RGRVMRHXSHJQAX-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, featuring a chloro substituent at the second position and a 2-methyl-1,3-dioxolane ring at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine typically involves the reaction of 2-chloropyridine with 2-methyl-1,3-dioxolane under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 2-azido-4-(2-methyl-1,3-dioxolan-2-yl)pyridine or 2-thiocyanato-4-(2-methyl-1,3-dioxolan-2-yl)pyridine.

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Reduction Products: Piperidine derivatives with modified ring structures.

Scientific Research Applications

2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

    2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)benzene: Similar structure but with a benzene ring instead of pyridine.

    2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)thiophene: Similar structure but with a thiophene ring instead of pyridine.

Uniqueness: 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine is unique due to the presence of both a chloro substituent and a 2-methyl-1,3-dioxolane ring on a pyridine backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-9(12-4-5-13-9)7-2-3-11-8(10)6-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRVMRHXSHJQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60521847
Record name 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60521847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80882-42-4
Record name 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60521847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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